Ergotaminine

Beschreibung

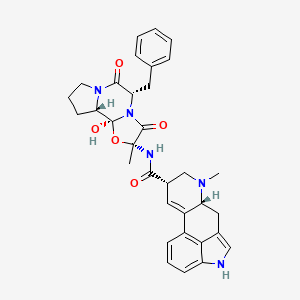

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGSFFUVFURLIX-BRMNWJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980817 | |

| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-81-6 | |

| Record name | Ergotaminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergotaminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'α,8α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOTAMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A16V7W7F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Fungal Production Systems

Fungal Origin and Primary Producers

Ergot alkaloids, including ergotaminine, are nitrogen-containing secondary metabolites produced predominantly by fungi belonging to the phylum Ascomycota. mdpi.comnih.gov The most well-known producers are species within the genus Claviceps, particularly Claviceps purpurea, which parasitizes rye and other cereals, forming dense fungal resting structures known as sclerotia or "ergots". nih.govwikipedia.org These sclerotia are the primary natural source from which ergot alkaloids have been historically isolated. nih.gov

Production is not limited to Claviceps. Various other fungal genera have been identified as producers of ergot alkaloids. These include species of Aspergillus and Penicillium from the family Aspergillaceae. mdpi.comnih.govrsc.org Additionally, fungi from the family Clavicipitaceae, such as those in the genus Epichloë (which includes species formerly classified as Neotyphodium), are also significant producers. mdpi.comnih.govnih.gov These fungi often exist as endophytic symbionts within grasses, producing alkaloids that can protect the host plant. researchgate.net

| Genus | Family | Typical Habitat/Association |

|---|---|---|

| Claviceps | Clavicipitaceae | Parasitic on grasses and cereals (e.g., rye) |

| Aspergillus | Aspergillaceae | Saprophytic, commonly found in soil and decaying vegetation |

| Penicillium | Aspergillaceae | Saprophytic, widespread in various environments |

| Epichloë | Clavicipitaceae | Endophytic symbionts of cool-season grasses |

Genetic Basis of Ergot Alkaloid Biosynthesis

The production of ergot alkaloids is a complex, multi-step process governed by a series of specific genes.

Identification and Characterization of Gene Clusters

The genes responsible for ergot alkaloid synthesis (EAS) are typically organized into a functional gene cluster. rsc.orgfao.org In Claviceps purpurea, this cluster contains the genes necessary for the entire pathway, from the initial steps of ergoline (B1233604) ring formation to the final synthesis of complex ergopeptines like ergotamine and its epimer, this compound. mdpi.comnih.gov The gene cluster in C. purpurea includes genes such as dmaW (encoding the first pathway step), cloA (for lysergic acid biosynthesis), and the lpsA and lpsB genes, which encode nonribosomal peptide synthetases (NRPS) responsible for ergopeptine formation. nih.gov

Homologous gene clusters have been identified in other producing fungi, such as Aspergillus fumigatus and Penicillium commune. mdpi.comfao.org While these clusters share core homologous genes for the early steps of ergoline ring synthesis, they can differ in the genes responsible for later, decorative steps, leading to the production of different classes of ergot alkaloids. mdpi.comrsc.org For instance, the cluster in A. fumigatus leads to the production of fumigaclavine C, whereas the C. purpurea cluster enables the synthesis of lysergic acid derivatives and ergopeptines. mdpi.com

Functional Characterization of Key Biosynthetic Enzymes (e.g., Chanoclavine I Synthase)

A critical step in the biosynthesis is the formation of the tetracyclic ergoline ring system. nih.gov One of the key enzymes involved in this process is Chanoclavine I synthase, encoded by the easC gene (also referred to as ccsA). nih.govmdpi.com This enzyme is a haem catalase that catalyzes the complex, oxygen-dependent oxidative cyclization of N-methyl-dimethylallyltryptophan to form chanoclavine-I. nih.govmdpi.com This reaction is a pivotal step, as chanoclavine-I is the first tricyclic intermediate in the pathway. rsc.org The formation of chanoclavine-I requires the concerted action of both the EasC (catalase) and EasE products. mdpi.comresearchgate.netresearchgate.net Chanoclavine I synthase operates through a unique superoxide-mediated mechanism, which is distinct from the mechanisms of canonical catalases that typically disproportionate hydrogen peroxide. nih.gov

Precursor Incorporation and Pathway Intermediates

The biosynthesis of the complex this compound molecule begins with simple primary metabolites. The entire ergoline ring structure is derived from two main precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). nih.govrsc.orgwikipedia.org

The biosynthetic pathway is initiated by the enzyme dimethylallyl tryptophan synthase (DMATS), encoded by the dmaW gene. nih.govnih.gov This enzyme catalyzes the prenylation of L-tryptophan with DMAPP, resulting in the formation of 4-(γ, γ-dimethylallyl)tryptophan (DMAT). nih.govrsc.org This is the first committed step in the entire ergot alkaloid pathway. rsc.orgnih.gov

Following this initial step, the DMAT molecule undergoes N-methylation. This reaction is catalyzed by the N-methyltransferase encoded by the easF gene, which adds a methyl group to the amino group of the tryptophan moiety, yielding N-methyl-dimethylallyltryptophan (N-Me-DMAT), also referred to as 4-dimethyl-L-abrine. rsc.orgresearchgate.net This methylated intermediate is then the substrate for the subsequent cyclization reactions, catalyzed by enzymes like Chanoclavine I synthase, which lead to the formation of the ergoline ring. rsc.orgmdpi.com

| Compound | Role | Key Enzyme in Formation |

|---|---|---|

| L-Tryptophan | Primary Precursor (Indole ring) | - |

| Dimethylallyl Pyrophosphate (DMAPP) | Primary Precursor (Isoprenoid unit) | - |

| Dimethylallyltryptophan (DMAT) | First Pathway-Specific Intermediate | Dimethylallyl Tryptophan Synthase (DmaW) |

| N-Methyl-Dimethylallyltryptophan | Methylated Intermediate | N-methyltransferase (EasF) |

Metabolic Engineering and Biotechnological Production Approaches in vitro

Due to their pharmaceutical importance, significant research has focused on producing ergot alkaloids through controlled fermentation processes rather than relying on agricultural cultivation of infected rye. wikipedia.orgnih.gov

Saprophytic Cultivation Optimization

The production of ergot alkaloids, including ergotamine and its epimer this compound, can be achieved through saprophytic cultivation, where the fungus is grown in a nutrient medium independent of a host plant. google.comsemanticscholar.org Submerged culture, or fermentation, in bioreactors is the primary method for industrial-scale production. nih.govgoogle.com

Optimization of this process involves carefully controlling various physical and chemical parameters to maximize alkaloid yield. mdpi.com Key factors include the composition of the nutrient medium, pH, temperature, and aeration. google.comnih.gov Media for Claviceps purpurea cultivation are often rich in carbohydrates like sucrose (B13894) and may contain various nitrogen sources such as asparagine. mdpi.com The pH is typically maintained in the acidic to neutral range, for instance, between 4.4 and 6.0, with temperatures around 24°C being common for production phases. google.commdpi.com The development of specific, high-yielding strains of C. purpurea through selection and mutation has been crucial for making saprophytic production economically viable. nih.govgoogle.com These in vitro methods allow for the consistent and scalable production of specific alkaloids like ergotamine, which can then be isolated and purified. google.com

Heterologous Host Systems and Recombinant Strain Optimization

The complexity of producing ergot alkaloids like this compound in their native fungal hosts, such as Claviceps purpurea, has driven research into transferring the biosynthetic pathways into more manageable heterologous host systems. rsc.orgyeastgenome.org The primary goals of this synthetic biology approach are to overcome the challenges of culturing difficult native producers, simplify product recovery, and enable pathway engineering for the production of novel or specific alkaloids. rsc.orgyeastgenome.org Model organisms like the yeast Saccharomyces cerevisiae and the fungus Aspergillus fumigatus have been prominent targets for these efforts. nih.govrsc.org

Reconstituting the ergot alkaloid pathway involves the heterologous expression of the necessary biosynthetic genes, often found in clusters (e.g., eas genes) in the native producers. nih.govmdpi.com The initial committed step in the pathway is the prenylation of L-tryptophan by the enzyme dimethylallyl tryptophan synthase (DmaW), a key target for expression in recombinant hosts. mdpi.comresearchgate.net Subsequent complex enzymatic steps, including oxidation, methylation, and cyclization, are required to form the core ergoline ring structure. rsc.orgresearchgate.net

A significant challenge has been the functional expression of all necessary enzymes, particularly cytochrome P450 monooxygenases like Clavine oxidase (CloA), which is crucial for the formation of lysergic acid, the direct precursor to ergotamine and its epimer this compound. nih.gov Optimization of these systems is a key area of research. Strategies include:

Gene Knockouts: Deleting specific genes in the host can redirect metabolic flux towards the desired product. For instance, knocking out the SCH9 gene in S. cerevisiae was found to significantly enhance lysergic acid yield by altering peroxisomal metabolism and cellular translation. rsc.org

Enzyme Relocation: The subcellular location of enzymes can impact their activity. Relocating the enzyme EasC to peroxisomes and spatially reorienting the cytochrome P450 CloA and its reductase on the endoplasmic reticulum in S. cerevisiae improved catalytic and electron transfer efficiency, respectively. rsc.org

Cofactor Optimization: The activity of enzymes like P450s is dependent on cofactors such as heme and iron. Supplementing the culture medium with precursors like 5-aminolevulinic acid (5-ALA) and iron (III) chloride (FeCl3) has been shown to improve the functional expression and activity of CloA in yeast. nih.gov

These metabolic engineering strategies have led to significant increases in product titers. In one study, an engineered S. cerevisiae strain produced 509.8 mg/L of lysergic acid in a fed-batch fermentation, demonstrating the potential of heterologous systems as a viable alternative to traditional production methods. rsc.org

| Host Organism | Target Compound | Optimization Strategy | Reported Outcome | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | D-lysergic acid | Proof-of-concept pathway reconstitution | Production of 1.7 mg/L in a 1 L bioreactor | yeastgenome.org |

| Saccharomyces cerevisiae | Lysergic acid | SCH9 gene knockout | Identified as a key factor for enhancing yield | rsc.org |

| Saccharomyces cerevisiae | Lysergic acid | Relocation of EasC to peroxisomes and PEX34 overexpression | 2.31-fold increase in production | rsc.org |

| Saccharomyces cerevisiae | Lysergic acid | Spatial reorientation of CloA and its reductase | 36.8% improvement in production | rsc.org |

| Saccharomyces cerevisiae | Lysergic acid | Supplementing media with 5-ALA and FeCl3 | Improved functional expression of CloA | nih.gov |

Influence of Culture Conditions on Alkaloid Elaboration

The production of ergot alkaloids by fungi is profoundly influenced by the specific conditions of axenic cultivation. nih.gov Mycelial differentiation, particularly the formation of a plectenchymatic, sclerotium-like anatomy, is often a prerequisite for alkaloid biosynthesis. nih.gov Both the composition of the culture medium and the physical environment play critical roles in triggering and sustaining the production of compounds like this compound.

Media Composition: The choice of carbon and nitrogen sources is a determining factor in alkaloid yield. High concentrations of sucrose are frequently used in fermentation media. researchgate.netpjsir.org Studies on Claviceps purpurea have shown that the simultaneous and high utilization of both sucrose and citric acid is correlated with high yields of peptide alkaloids. nih.gov Different strains, however, exhibit different consumption patterns of these substrates. nih.gov The nitrogen source also impacts production; while asparagine is commonly used, other organic and inorganic sources have been tested to enhance yields. scirp.orgkarger.com

In Penicillium commune, optimization studies revealed that a high sucrose concentration (35% w/v) in the fermentation medium led to the maximum production of ergot alkaloids. researchgate.netpjsir.org The concentration of other media components, such as potassium phosphate (B84403) (KH2PO4), also requires careful optimization. researchgate.net

Physical Culture Parameters: The physical state of the culture—solid versus submerged (liquid)—can significantly alter both the total yield and the profile of alkaloids produced. scirp.org For some strains of C. purpurea, solid-state fermentation on cereal media like white rice resulted in a total ergot alkaloid yield that was approximately 34 times higher than in a standard liquid medium. scirp.org The type of cereal also matters, with white rice supporting higher production compared to brown rice or rye for certain isolates. scirp.org

Other critical parameters include pH and temperature. The optimal pH for ergot alkaloid production by P. commune was found to be 5.0. researchgate.netpjsir.org Temperature is also crucial, with optimal mycelial growth for C. purpurea generally occurring between 20-30°C, with a specific optimum at 25°C. wikipedia.org

| Fungal Species | Culture Type | Medium/Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Claviceps purpurea var. agropyri | Solid-State | White Rice | Total alkaloid yield of 2220.5 ± 564.1 µg per flask | scirp.org |

| Claviceps purpurea var. agropyri | Solid-State | Brown Rice | Total alkaloid yield of 920.0 ± 463.6 µg per flask | scirp.org |

| Claviceps purpurea var. agropyri | Solid-State | Rye | Total alkaloid yield of 595.4 ± 52.1 µg per flask | scirp.org |

| Claviceps purpurea | Submerged | Sucrose and Citric Acid | Simultaneous high utilization correlated with high peptide alkaloid production | nih.gov |

| Penicillium commune | Surface Culture | Medium with 35% (w/v) Sucrose at pH 5.0 | Achieved maximum alkaloid production of 4.32 mg/L | researchgate.netpjsir.org |

Chemical Synthesis and Derivatization Strategies

Semi-Synthetic Modifications from Precursors (e.g., Ergotamine)

Semi-synthetic strategies, particularly those starting from the naturally abundant ergotamine, represent the most practical approach for obtaining ergotaminine and its modified forms. Ergotamine can be converted to this compound through isomerization processes, often catalyzed by acids chemistryviews.orgkarger.com. Furthermore, ergotamine serves as a key precursor for the synthesis of isotopically labeled this compound, essential for analytical applications nih.govresearchgate.net.

A significant chemical transformation involves the N-demethylation of ergotamine, which yields norergotamine, an intermediate that can be further modified. Electrochemical methods, specifically anodic oxidative N-demethylation, have been explored for this purpose mdpi.comresearchgate.net. Electrochemistry is recognized as a mild, green, and atom-efficient tool for synthesis, particularly for oxidation and reduction reactions, often requiring no additional reagents mdpi.comresearchgate.net. Studies have investigated the feasibility of N⁶-demethylation of ergotamine using electrochemical conditions, drawing inspiration from similar reactions on other amine-containing compounds mdpi.comresearchgate.net. While promising, challenges such as by-product formation and scalability have been noted in these electrochemical approaches mdpi.com. Alternative chemical methods, such as iron-catalyzed N-demethylation, have also been employed to achieve the N-demethylation of ergotamine mdpi.com. Other strategies for N-demethylation include the use of chloroformates or the demethylation of N-6-oxides using strong bases mdma.ch.

Following N-demethylation to form norergotamine, a crucial step for creating analytical standards is remethylation with isotopically labeled methylating agents. For instance, remethylation with iodomethane (B122720) labeled with deuterium (B1214612) (13CD₃-I) is a common strategy to produce this compound-13CD₃ nih.govresearchgate.netmdpi.com. This process involves synthesizing the demethylated precursor and then introducing the labeled methyl group to the nitrogen atom, thereby creating a molecule with a distinct mass signature suitable for mass spectrometry-based quantification nih.govresearchgate.netmdpi.com. Similar isotopic labeling strategies have been developed for related ergot alkaloids like ergometrine and ergometrinine, involving the preparation of labeled lysergic acid followed by coupling with an appropriate amino alcohol researchgate.net.

The synthesis of isotopically labeled this compound is primarily driven by its utility as an internal standard in quantitative analytical methods, most notably High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) nih.govresearchgate.netmdpi.com. These labeled compounds are indispensable for accurate quantification of ergot alkaloids in complex matrices, such as food products, where precise measurement is critical for food safety regulations and scientific research nih.govresearchgate.net. The availability of these labeled standards aids in improving the accuracy and reliability of analytical data, facilitating studies on ergot alkaloid contamination and metabolism acs.org.

Other Chemical Transformations and Degradation Pathway Elucidation (e.g., Hydrolysis)

Ergotamine can undergo chemical transformations leading to this compound through acid-catalyzed isomerization at the C-8 position chemistryviews.orgkarger.com. In weakly acidic solutions, ergotamine can reach an equilibrium with this compound and other isomeric forms karger.com. Generally, ergot alkaloids, including this compound, can be subject to degradation pathways involving hydrolysis, oxidation, and other chemical reactions under varying conditions researchgate.net. While ergotamine itself is reported to be relatively stable to hydrolysis under mild environmental conditions (pH 5-9) due to a lack of readily hydrolyzable functional groups nih.gov, ergot alkaloids as a class can degrade under more stringent acidic or alkaline conditions, yielding products such as lysergic acid or lysergic acid amides researchgate.net. The stability of the amide bonds in ergot alkaloids can hinder hydrolysis, but specific conditions can facilitate the cleavage of these bonds researchgate.net.

Data Table: Synthesis and Labeling Strategies for this compound

| Strategy | Precursor | Key Transformation/Reagent(s) | Resulting Product (Labeled) | Primary Application | Cited References |

| N-Demethylation followed by Remethylation | Ergotamine | Electrochemical N⁶-demethylation or Iron-catalyzed N-demethylation; then 13CD₃-I | This compound-13CD₃ | Internal standard for HPLC-MS/MS, quantitative analysis in research and food safety. | nih.govresearchgate.netmdpi.com |

| Acid-Catalyzed Isomerization | Ergotamine | Proton-catalyzed rearrangement at C-8 | This compound | Formation of isomeric equilibrium, characterization of ergot alkaloid chemistry. | chemistryviews.orgkarger.com |

| N-Oxidation followed by Demethylation (General) | Ergotamine | N-6 oxidation (intermediate), then demethylation (e.g., strong bases) | Norergotamine (intermediate for labeling) | Precursor for synthesis of labeled this compound; general strategy for N-demethylation. | mdma.ch |

Compound List

Ergotamine

this compound

Norergotamine

Lysergic acid

Ergometrine

Ergometrinine

Ergocristin

Ergocryptin

Ergosin

Ergocornin

Agroclavine

Elymoclavine

Pergolide

Bromocriptine

Structural Characterization and Stereochemical Studies

Isomeric Relationship with Ergotamine (C8 Epimerism: R- and S-Configurations)

Ergotaminine is a stereoisomer of ergotamine, specifically an epimer. nih.gov The two compounds differ in their three-dimensional arrangement at the C8 carbon atom of the ergoline (B1233604) ring system. nih.govnih.gov Ergotamine possesses the (R)-configuration at this chiral center, denoted as C8-(R), while this compound has the (S)-configuration, C8-(S). nih.govnih.govresearchgate.netmdpi.com This seemingly minor structural difference has profound implications for their biological activity, with ergotamine being the pharmacologically active form and this compound generally considered to be inactive or weakly active. nih.govacs.org

| Feature | Ergotamine | This compound |

| Stereochemistry at C8 | (R)-configuration | (S)-configuration |

| Nomenclature Suffix | -ine | -inine |

| Biological Activity | Active | Inactive/Weakly Active |

Advanced Spectroscopic and Crystallographic Techniques

The precise elucidation of this compound's structure and stereochemistry has been made possible through the application of sophisticated analytical methods.

¹H NMR spectroscopy has been a powerful tool in the conformational analysis of both ergotamine and this compound. nih.govnih.gov These studies have revealed that in their neutral forms in a solvent like chloroform (B151607) (CDCl₃), both molecules exist in folded conformations stabilized by two strong intramolecular hydrogen bonds. nih.gov However, in their protonated forms, they adopt a more extended conformation with only a single intramolecular hydrogen bond. nih.gov NMR data is crucial for identifying members of the ergot derivative group and provides evidence of the conformation of ring D of the ergoline skeleton and isomerization to the less active C-8 epimers. nih.gov

X-ray crystallography has provided definitive insights into the three-dimensional structure of this compound. nih.govresearchgate.net Crystallographic data reveals that the this compound molecule crystallizes in the monoclinic space group P2₁. nih.govresearchgate.net The analysis confirms the (S)-configuration at the C8 position. nih.gov The crystal structure shows that the non-aromatic ring C of the ergoline skeleton adopts an envelope conformation, while ring D exhibits a slightly distorted chair conformation and is involved in an intramolecular N—H⋯N hydrogen bond. nih.govresearchgate.net

Crystallographic Data for this compound:

| Parameter | Value |

| Molecular Formula | C₃₃H₃₅N₅O₅ |

| Molecular Weight | 581.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 10.974 (3) Å |

| b | 9.662 (2) Å |

| c | 14.450 (4) Å |

| β | 105.059 (15)° |

| Volume | 1479.5 (7) ų |

| Z | 2 |

Data sourced from Merkel et al. (2012) nih.gov

Conformational Analysis Studies

Conformational analysis of ergotamine and this compound has been conducted using both ¹H NMR and potential-energy calculations. nih.gov These studies are vital for understanding the molecule's shape and how it might interact with biological receptors. For the neutral forms in chloroform, the molecules are fixed in folded conformations due to strong intramolecular hydrogen bonds. nih.gov In contrast, the protonated species adopt a more extended conformation. nih.gov It has been proposed that the folded, hydrogen-bonded conformation observed for the neutral molecule is the most likely biologically active form in low dielectric constant environments, such as a receptor binding site. nih.gov

Factors Influencing Epimerization Dynamics

The interconversion between ergotamine and this compound is a dynamic process influenced by several external factors. nih.govnih.govresearchgate.netresearchgate.net Understanding these factors is crucial for the handling, storage, and analysis of these compounds.

Heat: Elevated temperatures can promote epimerization, generally favoring the formation of the "-inine" (S) form. nih.govresearchgate.netresearchgate.netnih.govnih.gov However, studies have shown that ergotamine is relatively stable compared to other ergot alkaloids, with its concentration and R/S ratio not being significantly influenced by heating. nih.govresearchgate.netresearchgate.net Some research indicates that heating can lead to a linear increase in both total R and total S epimers. nih.gov Long-term storage at fluctuating temperatures can lead to degradation. fda.gov.twjfda-online.com Storage at or below -20°C is recommended for long-term stability. brill.combrill.comepa.gov

pH: The pH of the solution plays a significant role in the epimerization process. researchgate.net Alkaline conditions, in particular, favor the conversion from the R-epimer (ergotamine) to the S-epimer (this compound). nih.govresearchgate.net Acidic or basic conditions can facilitate the isomerization of the inactive S-conformation back to the active R-form. mdpi.com The pH of the extraction solution during analysis is a critical factor that can influence the observed epimer ratio. nih.gov

Solvent Composition: The type of solvent used can significantly impact the rate of epimerization. researchgate.netbrill.combrill.comepa.gov Protic solvents tend to favor epimerization. nih.govresearchgate.netresearchgate.net Chloroform has been identified as a solvent in which no epimerization is observed, making it suitable for long-term storage at room temperature. brill.combrill.comepa.gov In contrast, solvents like methanol/dichloromethane mixtures promote epimerization more readily. brill.combrill.comepa.gov Acetonitrile, a common solvent in HPLC analysis, requires storage at low temperatures (-20°C or below) to prevent epimerization. brill.combrill.comepa.gov

UV Light: Exposure to UV light can also influence the R/S ratio, contributing to the shift towards the S-form. nih.govresearchgate.netresearchgate.netnih.govacs.org Ergotamine itself is known to darken and decompose upon exposure to light. nih.gov

Summary of Factors Influencing Epimerization:

| Factor | Effect on Ergotamine/Ergotaminine Ratio |

| Heat | Can promote a shift towards the S-epimer (this compound), though ergotamine is relatively stable. nih.govresearchgate.netresearchgate.net |

| pH | Alkaline conditions favor the formation of the S-epimer. nih.govresearchgate.net Acidic/basic conditions can promote interconversion. mdpi.com |

| Solvent | Protic solvents enhance epimerization. Chloroform is stabilizing. researchgate.netbrill.combrill.comepa.gov |

| UV Light | Can induce a shift towards the S-epimer. nih.govresearchgate.netresearchgate.net |

Molecular and Cellular Mechanisms of Action in Research Contexts

Receptor Binding Profiles and Interactions

Ergotaminine, like other ergot alkaloids, interacts with a complex array of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic systems. While much of the detailed receptor binding data is reported for ergotamine, this compound's profile is often inferred or studied in comparison.

Serotonergic Receptor Subtype Interactions

Ergotamine, and by extension this compound, exhibits affinity for various serotonin (B10506) (5-HT) receptor subtypes. Ergotamine is known to act as an agonist at 5-HT1B and 5-HT1D receptors, which is considered a primary mechanism for its antimigraine effects through vasoconstriction. patsnap.comwikipedia.orgnih.gov Studies indicate that ergotamine also interacts with 5-HT2A receptors, potentially contributing to its complex pharmacological profile. wikipedia.orgmdpi.com While specific affinity data for this compound at these subtypes is less extensively documented, its structural similarity to ergotamine suggests potential interactions. Research comparing ergotamine and dihydroergotamine (B1670595) shows ergotamine has high affinity for 5-HT1B and 5-HT1D receptors. nih.govresearchgate.netnih.gov Ergotamine is also described as a partial agonist at various tryptaminergic receptors, including 5-HT2 subtypes. ncats.io

Dopaminergic Receptor Interactions

Ergotamine and related ergopeptine alkaloids, including this compound, interact with dopamine (B1211576) receptors. Studies have shown that ergotamine tartrate and other ergopeptide alkaloids inhibit the binding of D2-specific radioligands, exhibiting inhibition constants in the nanomolar range. nih.govnih.gov Ergotamine also demonstrates affinity for D1 and D2 dopamine receptors. inchem.org The interaction with D2-like receptors is noted for its potential role in modulating sympathetic outflow. nih.gov

Adrenergic Receptor Subtype Interactions

Ergotamine is recognized for its interaction with adrenergic receptors, particularly alpha-adrenoceptors. It acts as an alpha-1 selective adrenergic agonist, leading to vasoconstriction. nih.govhmdb.ca Research indicates that ergotamine interacts with various alpha-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C), mediating vasopressor responses. nih.gov Furthermore, ergotamine demonstrates affinity for α2-adrenoceptors, which are implicated in the inhibition of vasopressor sympathetic outflow. inchem.orgnih.gov

Post-Receptor Signaling Pathways and Downstream Cellular Events

While direct information on this compound's specific post-receptor signaling pathways is limited, ergotamine's actions on its target receptors are known to trigger downstream events. Activation of 5-HT1B and 5-HT1D receptors by ergotamine leads to vasoconstriction, a key effect in migraine treatment. patsnap.comnih.gov This vasoconstriction involves the smooth muscle cells of blood vessels. nih.gov Ergotamine's interaction with alpha-adrenoceptors also contributes to vasoconstriction. nih.govhmdb.ca Some studies suggest that ergotamine can activate Gs protein-coupled receptors, leading to increased adenylyl cyclase activity and subsequent cAMP generation, which can influence cellular processes like calcium ion flux in cardiac cells. mdpi.com

Comparative Receptor Affinity and Intrinsic Activity of R- and S-Epimers

Ergot alkaloids exist as R- and S-epimers, with ergotamine representing the R-epimer and this compound the S-epimer. nih.govkobv.de Historically, the S-epimers were considered biologically inactive or significantly less active than their R-epimer counterparts. oup.comresearchgate.netnih.govkobv.deresearchgate.net However, recent in vitro studies have challenged this view, demonstrating that S-epimers, including this compound, can exhibit vasoactivity and produce arterial contractile responses. oup.comresearchgate.netusask.ca One study found that the arterial contractile response to this compound was stronger than that of ergocryptinine (B128735) and ergocristinine (B1242015) at the highest concentration tested, suggesting significant biological activity. oup.comresearchgate.net These findings indicate that the historical assumption of S-epimer inactivity may be inaccurate, and differences in receptor binding mechanisms and intrinsic activity between epimers warrant further investigation.

In Vitro and Ex Vivo Mechanistic Investigations

Research employing in vitro and ex vivo methodologies has been crucial in characterizing the mechanisms of ergot alkaloids.

Arterial Tissue Bath Systems: These systems have been utilized to assess the vasoactive potential of ergot alkaloids. For instance, bovine metatarsal arteries have been used to study the contractile responses induced by S-epimers, including this compound. oup.comresearchgate.net These experiments involve suspending arterial cross-sections in a tissue bath containing oxygenated buffer and measuring contractile tension in response to cumulative doses of the alkaloids. oup.comresearchgate.net Such studies have demonstrated that this compound can induce concentration-dependent arterial contractile responses, similar to R-epimers. oup.comresearchgate.net Furthermore, these studies have shown that antagonists, such as phenoxybenzamine (B1677643) (a non-competitive alpha-adrenergic antagonist), can attenuate the sustained vascular contractile effects of ergot alkaloid epimers. researchgate.net

Cellular Assays: Cellular assays, such as those involving cultured cells transfected with specific receptors (e.g., D2 dopamine receptors), have been used to evaluate binding affinities and downstream signaling events. nih.govnih.gov These assays help determine the potency of ergot alkaloids at specific receptor targets and their ability to modulate second messenger systems like cyclic AMP. nih.govnih.gov

Compound List:

Ergotamine

this compound

Dihydroergotamine (DHE)

Ergocryptinine

Ergocristinine

Ergocorninine

Sumatriptan

Methysergide

Lysergic acid

Ergometrine

Ergovaline

Tryptophan

Phenylephrine

Yohimbine

Prazosin

GR 127935

WAY 100635

Raclopride

Caffeine

Serotonin (5-HT)

Norepinephrine

Dopamine

Histamine

Metabolism and Biotransformation Research

Metabolic Fate and Distribution in Preclinical Models (e.g., Animal Tissue Distribution)

Studies investigating the distribution of ergot alkaloids in preclinical models have primarily focused on ergotamine, providing foundational insights that may be relevant to its epimer, ergotaminine. In mice, ergotamine has been identified in specific tissues, including the kidney, liver, and brainstem, but not in other regions of the brain. This suggests a potential for region-specific effects of these compounds researchgate.netusask.ca. Furthermore, biotransformation products of ergotamine have been detected in the liver and kidney tissues of these animal models researchgate.net. While direct studies detailing the tissue distribution of this compound itself are limited, the presence of ergotamine in these key organs indicates that the liver and kidneys are significant sites for the processing of ergot alkaloids.

Table 1: Tissue Distribution of Ergotamine in Preclinical Models

| Tissue | Detected (Yes/No) | Citation(s) |

| Kidney | Yes | researchgate.netusask.ca |

| Liver | Yes | researchgate.netusask.ca |

| Brainstem | Yes | researchgate.netusask.ca |

| Other Brain Regions | No | researchgate.net |

Identification and Structural Elucidation of Biotransformation Products

This compound itself is recognized as a stereoisomer, specifically the C-8 (S)-epimer of ergotamine maps.orgresearchgate.netnih.govresearchgate.net. This epimerization at the C-8 position represents a key transformation pathway, potentially occurring enzymatically or through other mechanisms maps.org. The structural elucidation of these metabolites and transformation products relies on advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed information on their chemical structures jubilantbiosys.comcriver.comnih.gov.

Table 2: Identified Biotransformation Products and Related Transformations of Ergotamine

| Metabolite/Product | Source/Study | Transformation Type |

| E1 | researchgate.net | Biotransformation product (identified in liver/kidney) |

| E2 | researchgate.net | Biotransformation product (identified in liver/kidney) |

| M1 | nih.gov | Hydroxylation (e.g., 8-hydroxy-derivative) |

| M2 | nih.gov | Hydroxylation (e.g., 8-hydroxy-derivative) |

| M3 | nih.gov | Further hydroxylation (e.g., 8,9-dihydroxy derivative) |

| M4 | nih.gov | Further hydroxylation (e.g., 8,9-dihydroxy derivative) |

| This compound | maps.org, researchgate.net | C-8 Epimerization (Isomerization of ergotamine) |

Enzymatic Pathways Involved in Mechanistic Metabolism (e.g., Hydroxylation of Peptide Moiety, N-Dealkylation)

The metabolism of ergot alkaloids, including ergotamine, is significantly mediated by enzymatic systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP3A has been implicated in the hepatic metabolism of ergotamine in various preclinical models, including beef liver microsomes nih.govuky.edumdpi.com. These enzymes catalyze crucial biotransformation reactions such as hydroxylation, leading to the formation of metabolites like M1-M4 nih.gov.

Another significant metabolic pathway identified for ergot alkaloids is N-dealkylation, a process where an alkyl group is removed from a nitrogen atom optibrium.comsdu.edu.cn. While direct evidence for this compound's N-dealkylation is scarce, studies on ergotamine suggest this pathway, potentially yielding norergotamine, which can then be involved in further metabolic processes or synthetic labeling researchgate.netresearchgate.net. The formation of these metabolites is often dependent on the presence of cofactors such as NADPH nih.govuky.edu.

Furthermore, the conversion of ergotamine to its isomer, this compound, can occur through C-8 epimerization, a process that has been observed in microbial systems and may also be influenced by enzymatic activity maps.org. Other enzymatic systems, such as peroxidases, have also been noted to contribute to the oxidative degradation of ergot alkaloids maps.org.

Table 3: Enzymatic Pathways Involved in Ergot Alkaloid Metabolism

| Enzyme Class | Specific Enzyme (if known) | Reaction Type | Substrate (Ergotamine) | Product(s) | Citation(s) |

| Cytochrome P450 | CYP3A | Hydroxylation | Ergotamine | M1, M2, M3, M4 | nih.gov |

| Cytochrome P450 | CYP3A | N-Dealkylation (hypothesized) | Ergotamine | Norergotamine (hypothesized) | researchgate.net, researchgate.net, sdu.edu.cn |

| Peroxidases | (Unspecified) | Oxidation | Ergotamine (general) | Degradation products | maps.org |

| (Unspecified enzymes) | (Unspecified) | Isomerization (C-8 Epimerization) | Ergotamine | This compound | maps.org, researchgate.net |

Advanced Analytical Methodologies for Research and Monitoring

Liquid Chromatography-Mass Spectrometry Techniques

Liquid chromatography-mass spectrometry has become the cornerstone for the analysis of ergotaminine due to its high sensitivity and specificity. researchgate.net This allows for the reliable identification and quantification of this compound even at trace levels in complex sample matrices.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful and widely adopted technique for the determination of this compound and its epimer, ergotamine, along with other major EAs. bohrium.comnih.govnih.gov This method offers high sensitivity and effectiveness in analyzing EAs in various food products, including cereal-based baby food, oat-based products, wheat, and barley. bohrium.comugr.esnih.gov The use of UHPLC provides faster analysis times and better separation of analytes compared to conventional HPLC. frontiersin.org Tandem mass spectrometry (MS/MS) enhances selectivity and reduces background noise, which is essential for accurate quantification in complex matrices. bohrium.comfrontiersin.org

Several studies have developed and validated UHPLC-MS/MS methods for the simultaneous determination of the six major EAs and their epimers, including this compound. bohrium.comugr.esnih.gov These methods often employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which has been shown to improve sensitivity and reduce the use of organic solvents. bohrium.comnih.govsciforum.net For instance, a study on oat-based functional foods utilized a modified QuEChERS extraction followed by UHPLC-MS/MS, achieving limits of quantification below 3.2 μg/kg for the analyzed compounds. bohrium.comnih.gov Another study analyzing cereal-based baby food reported the ability to reliably detect individual ergot alkaloids at levels as low as 0.5 ng/g. nih.govnih.gov

The table below summarizes the MS/MS parameters for the detection of this compound in a study analyzing cereal-based baby food. nih.gov

| Compound | Retention Time (min) | Precursor Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Quantifier Ion (m/z) (Relative Abundance %) | Qualifier Ion 1 (m/z) (Relative Abundance %) | Qualifier Ion 2 (m/z) (Relative Abundance %) |

| This compound | 4.7 | 582.3 | 35 | 223.1 (35) | 297.0 (30) | 208.1 (50) |

High-Resolution Mass Spectrometry (LC-HRMS)

High-resolution mass spectrometry (LC-HRMS) is another advanced technique employed for the analysis of this compound. LC-HRMS provides highly accurate mass measurements, which aids in the confident identification of analytes and can help in the characterization of unknown compounds. researchgate.net This technique has been instrumental in verifying the structure of synthesized isotopically labeled ergotamine and this compound. nih.govresearchgate.netnih.gov By comparing the high-resolution tandem mass spectra of the native and labeled compounds, researchers can confirm the successful incorporation of isotopes. nih.govresearchgate.net LC-HRMS has also been used to explore the broader ergot alkaloid and indole (B1671886) diterpenoid metabolome in Claviceps purpurea, demonstrating its utility in discovering and identifying a wide range of related compounds. researchgate.net

Application of Isotopic Internal Standards for Enhanced Quantification

The use of internal standards is a critical practice in analytical chemistry to improve the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and for variations in instrument response. mdpi.com For ergot alkaloid analysis, including this compound, isotopically labeled internal standards are considered the gold standard. mdpi.comresearchgate.net These standards have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing them to be distinguished by the mass spectrometer. scispace.com

The commercial unavailability of isotopically labeled standards for all ergot alkaloids has been a significant challenge. nih.govresearchgate.net However, recent research has focused on the synthesis of these crucial reference materials. For example, a method for the synthesis of ergotamine-¹³CD₃ and this compound-¹³CD₃ from unlabeled ergotamine has been described. nih.govresearchgate.netnih.gov This involves the N⁶-demethylation of native ergotamine to norergotamine, followed by remethylation with an isotopically labeled methylating agent like iodomethane (B122720) (¹³CD₃-I). nih.govnih.gov The structures of the resulting labeled compounds were confirmed using HPLC coupled to high-resolution HR-MS/MS. nih.govresearchgate.net

The application of these synthesized isotopic internal standards has been shown to significantly improve the measurement of ergot alkaloids in complex food matrices by increasing selectivity and reducing interferences. researchgate.net This approach can obviate the need for more laborious and potentially less accurate correction methods, such as determining recovery rate-based, matrix-specific correction factors. researchgate.net While ideally, a specific isotopically labeled internal standard would be used for each ergot epimer, the use of a single suitable standard, such as deuterated lysergic acid diethylamide (LSD-D₃), has also been shown to be effective in accounting for losses during extraction and analysis. mdpi.comnih.gov

Sample Preparation and Mitigation of Matrix Effects in Research Samples

Effective sample preparation is a crucial step in the analytical workflow for this compound to remove interfering compounds and concentrate the analyte. mdpi.com The "matrix effect," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte in the mass spectrometer, is a significant challenge that can lead to inaccurate quantification. nih.gov

A widely used and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. bohrium.comnih.gov Modifications to the standard QuEChERS procedure, such as reducing the extraction solvent volume and using specific dispersive solid-phase extraction (d-SPE) sorbents, have been shown to improve sensitivity and reduce matrix effects. bohrium.com For instance, a mixture of C18 and Z-Sep+ sorbents has been found to be a good compromise for achieving high recoveries and minimizing matrix effects for ergot alkaloids in oat-based samples. bohrium.com Other clean-up methods include the use of solid-phase extraction (SPE) cartridges, such as those containing primary secondary amine (PSA) or C18 material, and immunoaffinity columns (IACs). mdpi.com While IACs offer high specificity, they can be expensive and may have issues with recovery. mdpi.com

To mitigate matrix effects that are not completely removed during sample preparation, matrix-matched calibration is a common strategy. longdom.org This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. longdom.org

Other Analytical Techniques for Ergot Alkaloid Analysis (e.g., HPLC-FLD, Capillary Electrophoresis)

While LC-MS/MS is the predominant technique, other analytical methods have also been employed for the analysis of ergot alkaloids, including this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is a well-established alternative to LC-MS/MS and offers good sensitivity for ergot alkaloids due to their native fluorescence. mdpi.comresearchgate.net HPLC-FLD methods have been optimized for the analysis of ergot alkaloids in various food products, such as rye flour and bread. mdpi.com The limits of detection and quantification are generally higher than those achieved with LC-MS/MS but can be sufficient for monitoring compliance with regulatory limits. mdpi.com For example, one study reported a limit of quantification for this compound of 3.1 µg/kg in rye products using HPLC-FLD. mdpi.com

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), has been applied to the separation of ergot alkaloids and their epimers. frontiersin.orgmdpi.comuantwerpen.be CZE can achieve good separation of a limited number of alkaloids and has been used with UV and fluorescence detection. mdpi.com The use of cyclodextrins as additives in the background electrolyte has been shown to enable the enantioselective separation of ergot alkaloid derivatives. uantwerpen.be However, CE is less commonly used for routine analysis compared to LC-based methods. uantwerpen.be

Other less common techniques that have been reported for ergot alkaloid analysis include thin-layer chromatography (TLC) and enzyme-linked immunosorbent assay (ELISA). mdpi.comfrontiersin.org

Validation Parameters in Research Assay Development (e.g., Linearity, Limit of Detection, Limit of Quantification, Recovery, Precision)

The development of a reliable analytical method for this compound requires rigorous validation to ensure the accuracy and reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. bohrium.comnih.gov

Linearity: This is assessed by analyzing a series of calibration standards at different concentrations to establish a linear relationship between the instrument response and the analyte concentration. A high coefficient of determination (r²) value (typically >0.99) indicates good linearity. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. nih.govmdpi.com These values are crucial for determining the sensitivity of the method. For this compound, reported LOQs can be in the low µg/kg or even ng/g range, depending on the method and matrix. bohrium.comnih.govmdpi.com

Recovery: This parameter measures the efficiency of the extraction and clean-up process by comparing the amount of analyte measured in a spiked sample to the amount that was added. Recoveries are typically aimed to be within a range of 70-120%. researchgate.net Studies have reported recoveries for this compound and other ergot alkaloids in the range of 89.7% to 109% in oat-based foods and 68.3% to 119.1% in wheat. bohrium.comnih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are typically evaluated. For ergot alkaloid analysis, RSD values are generally expected to be below 15-20%. bohrium.comsciforum.netresearchgate.net

The table below presents validation data for this compound from a study on oat-based functional foods. bohrium.com

| Analyte | Linearity (R²) | LOQ (µg/kg) | Repeatability (RSD%) | Intermediate Precision (RSD%) | Recovery (%) |

| This compound | >0.99 | <3.2 | <6.3 | <15 | 89.7-109 |

A study on wheat reported the following validation parameters for this compound using an isotopic internal standard. nih.gov

| Analyte | Matrix Effects (%) | Recovery (Low Spike, 0.75 µg/kg) (%) | Recovery (Mid Spike, 5 µg/kg) (%) | Inter-day Precision (% RSD) |

| This compound | 101-113 | 78.8-115.3 | 68.3-119.1 | <24 |

NMR Spectroscopy for Quantitative Analysis and Mixture Characterizationox.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method used for the structural elucidation of molecules and has become an increasingly critical tool for quantitative analysis (qNMR). ox.ac.uknih.gov The technique's strength lies in its ability to provide both qualitative and quantitative data, making it highly valuable in pharmaceutical and biotechnological applications involving ergot alkaloids. nih.govdntb.gov.ua NMR analysis remains in high demand for its accuracy and specificity, which are crucial for separating and identifying structurally similar compounds like dihydro derivatives, enantiomers, and epimers of alkaloids. nih.govresearchgate.net

In the context of ergot alkaloids, NMR spectroscopy is a principal method for identifying compounds, studying their stereoconfiguration, and determining the ratio of different alkaloids within a mixture while simultaneously confirming the structure of each component. nih.gov For instance, detailed NMR studies involving the complete assignment of ¹H, ¹³C, and ¹⁵N signals have been performed on ergot alkaloids like ergometrine to define their conformational equilibria. nih.gov This level of detailed characterization is essential for understanding the properties of complex molecules like this compound.

A significant application of qNMR is in the certification of reference materials used in other analytical methods. For example, in the development of screening methods for ergot alkaloids, lysergic acid hydrazide is synthesized from ergotamine tartrate to be used as a calibration standard. mdpi.comnih.gov Quantitative NMR is then employed to accurately determine the purity of the synthesized hydrazide isomers. mdpi.comresearchgate.net This ensures the reliability of the calibration standards used in subsequent quantitative analyses by techniques like HPLC-FLD. mdpi.com

Table 1: Purity of Lysergic Acid Hydrazide Isomers Determined by q-NMR

Data from the synthesis and purification of lysergic acid hydrazide for use as a calibration standard in ergot alkaloid analysis. mdpi.com

| Isomer | Purity (%) |

|---|---|

| (5R,8R)-isomer | 81.7 |

| (5R,8S)-isomer | 93.1 |

Hydrazinolysis as a Sum Parameter Screening Approachmdpi.com

Quantifying the total content of ergot alkaloids in a sample is a complex task because it typically involves the individual measurement of numerous structurally diverse compounds—often the six most common alkaloids and their corresponding stereoisomers—followed by the summation of these values. nih.govbam.demerieuxnutrisciences.com This process is time-consuming and costly due to the need for multiple calibration standards. merieuxnutrisciences.com A "sum parameter screening approach" offers a more efficient alternative by converting the structurally heterogeneous group of alkaloids into a single, homogeneous derivative that can be easily quantified. nih.govmerieuxnutrisciences.com

Hydrazinolysis has emerged as a highly promising chemical cleavage method for this purpose. nih.govmerieuxnutrisciences.comscience.gov The technique involves breaking the amide bond in ergopeptines, the class of ergot alkaloids to which this compound belongs, to form lysergic acid hydrazide. nih.govdntb.gov.ua This reaction effectively transforms all ergopeptines in a sample into a uniform product. nih.gov

Research has shown that hydrazinolysis offers significant advantages over other methods like acidic esterification, which suffers from long reaction times and sensitivity to oxidation. nih.govbam.de In contrast, hydrazinolysis can achieve a quantitative yield in 40–60 minutes, and an optimized protocol can reduce this to just 20 minutes at 100°C. researchgate.netbam.de The method is robust, allows for the parallel processing of multiple samples, and the reaction rate can be enhanced by the addition of ammonium (B1175870) iodide. nih.govbam.de

A key finding is that while hydrazinolysis is highly effective for cleaving all ergopeptines, it has minimal effect on simpler lysergic acid derivatives like ergometrine and its isomer ergometrinine. nih.govbam.de Despite this limitation, the hydrazinolysis cleavage reaction is considered a suitable and advantageous tool for developing a routine screening method for the total ergot alkaloid content in food and feed matrices. nih.govbam.descience.gov The resulting sum parameter method (SPM) provides a rapid and cost-effective alternative to traditional chromatographic techniques. merieuxnutrisciences.comscience.gov

Table 2: Comparison of Analytical Limits for Ergot Alkaloid Detection Methods

Data comparing the Limit of Quantification (LOQ) for the new Sum Parameter Method (SPM) using hydrazinolysis with established methods. mdpi.com

| Method | Limit of Quantification (LOQ) |

|---|---|

| SPM (Hydrazinolysis-based) | 0.655 µg/kg |

| LFGB (German Food and Feed Code, HPLC-FLD) | 0.251 to 1.530 µg/kg (varies by alkaloid) |

| ESM (European Standard, HPLC-MS/MS) | 9.15 to 28.43 ng/kg (varies by alkaloid) |

Structure Activity Relationship Sar Studies of Ergotaminine and Analogs

Impact of Ergoline (B1233604) Nucleus and Peptide Moiety Modifications on Receptor Interactions

The ergoline nucleus, a tetracyclic system, forms the core structure of ergot alkaloids and is fundamental to their biological activity, enabling interactions with adrenergic, dopaminergic, and serotonergic receptors researchgate.netuantwerpen.be. Modifications to this core structure, as well as alterations in the peptide moiety, significantly influence the affinity and intrinsic activity of ergot alkaloids at various receptor subtypes.

Ergotamine, the R-epimer, is known to act as an agonist at several serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B wikipedia.orgresearchgate.netnih.gov. It also exhibits activity at dopamine (B1211576) and alpha-adrenergic receptors wikipedia.orgdrugbank.comresearchgate.net. Studies on synthesized ergoline derivatives have demonstrated that specific modifications can drastically alter these interactions. For instance, bromination at position 2 of an ergoline backbone (e.g., transforming LEK 8842 to LEK 8841) preserved affinity for 5-HT2 and alpha-adrenoceptors but changed agonistic activity nih.gov. Conversely, quaternization at the N(6) position of the ergoline nucleus led to a near-complete loss of affinity for both 5-HT2 and alpha-adrenoceptors nih.gov.

The peptide side chain also plays a critical role in determining receptor selectivity and potency. Hydrogenation of the delta-9,10-double bond in ergotamine-class alkaloids, for example, has been associated with a higher adrenolytic effect researchgate.net. Furthermore, specific residues within the receptor binding pocket, such as T1403.37 and A2255.46 in the 5-HT2B receptor, form critical interactions (hydrogen bonds and van der Waals forces) with the indole (B1671886) group of ergolines like ergotamine, influencing activation mechanisms bmbreports.org. Subtle structural differences between related compounds, such as ergotamine and dihydroergotamine (B1670595), can lead to distinct pharmacological profiles, including differences in binding affinity and receptor conformation, as observed with the 5-HT1B receptor acs.org.

Stereochemical Influence on Biological Activity (R- vs. S-Epimer Activity and Potency)

Ergot alkaloids exist as stereoisomers, most notably at the C-8 position, leading to R- and S-epimers. The R-epimer is typically designated with the "-ine" suffix (e.g., ergotamine), while the S-epimer carries the "-inine" suffix (e.g., ergotaminine) nih.govresearchgate.netresearchgate.net. Historically, the R-epimers were widely considered to be the biologically active forms, with S-epimers being classified as inactive or possessing only weak activity nih.govresearchgate.netsemanticscholar.orgnih.gov.

However, more recent research has challenged this long-held view, indicating that S-epimers may exhibit significant bioactivity nih.govresearchgate.netsemanticscholar.orgnih.gov. Studies have shown that S-epimers, including this compound, can induce concentration-dependent arterial contractile responses, comparable to their R-epimer counterparts semanticscholar.org. In some instances, S-epimers have even been suggested to be more potent than their corresponding R-epimers in specific assays semanticscholar.org. For example, this compound demonstrated a strong contractile response in vascular assays, surpassing other tested S-epimers semanticscholar.org.

The interconversion between R- and S-epimers is a known phenomenon, occurring under various conditions such as in the presence of alkalis, in different solvents, or at elevated temperatures researchgate.net. This epimerization can influence the observed biological effects. Despite the historical classification, the potential bioactivity of S-epimers like this compound warrants continued investigation, as they can form meaningful interactions with receptors, such as hydrogen bonds with amino acid residues in 5-HT2A and alpha-2A adrenergic receptor binding sites nih.gov.

Future Research Directions and Methodological Advancements

Further Elucidation of S-Epimer Biological Roles and Mechanisms

Ergotaminine is the C-8-(S) stereoisomer, or epimer, of ergotamine, which has the C-8-(R) configuration. nih.gov These epimers are interconvertible and are often found together in products contaminated by ergot fungi. nih.gov For many years, the S-epimers of ergot alkaloids, identifiable by the "-inine" suffix, were widely considered to be biologically inactive or significantly less active than their R-epimer counterparts. nih.govnih.gov This historical perspective was based on early pharmacological assays where, for example, this compound was reported to have no adrenergic receptor blocking activity. nih.gov

However, this view is being revised in light of new evidence. Recent in vitro studies have demonstrated that S-epimers, including this compound, are indeed biologically active. nih.govoup.com A key finding is their ability to induce vasoconstriction. nih.govoup.com Research using bovine dorsal metatarsal arteries showed that four different S-epimers (this compound, ergocorninine, ergocristinine (B1242015), and ergocryptinine) produced a concentration-dependent contractile response. nih.govoup.com Notably, this compound exhibited the most potent contractile effect among the tested S-epimers. nih.govoup.com

| S-Epimer | Relative Contractile Strength at Highest Concentration (1 × 10⁻⁶ M) | Reference |

|---|---|---|

| This compound | Strongest | nih.govoup.com |

| Ergocorninine | Intermediate | nih.govoup.com |

| Ergocristinine | Intermediate | nih.govoup.com |

| Ergocryptinine (B128735) | Weakest | nih.govoup.com |

Development of Novel Synthetic Routes for Difficult-to-Access Analogs and Reference Standards

The accurate quantification of ergot alkaloids in food and feed is essential for monitoring contamination and ensuring consumer safety. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method, but its accuracy is challenged by the lack of commercially available internal standards, particularly isotopically labeled versions of each alkaloid. nih.gov

To address this gap, recent breakthroughs have been made in the semi-synthesis of labeled reference standards. A notable achievement is the first reported synthesis of this compound-¹³CD₃ from unlabeled ergotamine. nih.gov This synthetic route involves a two-step process:

N⁶-demethylation : The native ergotamine is demethylated to produce norergotamine. nih.govacs.org

Remethylation : The resulting norergotamine is then remethylated using an isotopically labeled methylating agent, such as iodomethane-¹³CD₃. nih.govacs.org

This reaction yields a mixture of isotopically labeled ergotamine and its epimer, this compound, which can then be separated and purified using preparative HPLC. nih.govacs.org This methodology is considered a promising and potentially universal approach for producing labeled internal standards for other priority ergot alkaloids, which is crucial for improving the robustness and precision of analytical monitoring. nih.gov

Beyond reference standards, organic synthesis plays a vital role in creating novel ergot alkaloid analogs for pharmacological research. Total synthesis strategies aim to construct the complex tetracyclic ergoline (B1233604) core from simpler starting materials. researchgate.netnih.gov Advanced chemical methodologies, such as asymmetric tandem reactions and intramolecular Heck reactions, have been developed to efficiently build the scaffold with precise control over its stereochemistry. researchgate.netacs.org These synthetic advancements not only provide access to rare natural products but also enable the creation of a diverse library of analogs. This allows for detailed structure-activity relationship (SAR) studies to identify compounds with improved receptor selectivity and therapeutic potential. nih.gov

Advanced In Vitro Models for Permeability and Interaction Studies

To understand the biological impact of this compound, it is crucial to study its absorption, metabolism, and interaction with biological barriers. Advanced in vitro models are indispensable tools for these investigations, providing insights that can approximate in vivo processes. acs.orgnih.gov

Cell culture systems are widely used to model metabolism. Various cell lines, including the human colon carcinoma cell line HT-29 and the liver carcinoma cell line HepG2, have been employed to study how ergot alkaloids are processed in the body. acs.orgnih.gov Studies have demonstrated that HT-29 cells, in particular, serve as an effective in vitro model, capable of extensively metabolizing peptide ergot alkaloids into hydroxylated products. acs.orgnih.gov These models are vital for identifying potential metabolites, although further research is often required to determine the biological activity and toxicity of these metabolic end products. acs.org

For studying specific biological activities like vasoconstriction, dynamic organ bath systems are the gold standard. oup.com These setups use isolated arterial tissues, such as bovine dorsal metatarsal arteries, maintained in a physiologically controlled environment. nih.govoup.com By exposing the tissue to cumulative concentrations of a compound like this compound, researchers can directly measure the resulting contractile tension. oup.com This methodology was instrumental in providing the first direct evidence of the vasoactive properties of this compound and other S-epimers. nih.govoup.com

Furthermore, understanding the ability of ergot alkaloids to cross biological barriers, such as the blood-brain barrier, is critical for assessing their effects on the central nervous system. In vitro permeability models are used for this purpose. Research suggests that permeability may differ between epimers, with some evidence indicating that R-epimers like ergotamine can cross the blood-brain barrier while S-epimers cannot. mdpi.com The development of more sophisticated, dynamic in vitro systems that better mimic physiological conditions will be essential for accurately predicting the permeability and tissue-specific interactions of this compound.

Biotechnological Innovations for Targeted Ergot Alkaloid Production and Diversification

Ergot alkaloids are natural products synthesized by fungi, most notably those belonging to the genus Claviceps. nih.govdavidmoore.org.uk For decades, the pharmaceutical industry has harnessed these fungi through submerged fermentation processes to produce key alkaloids. davidmoore.org.uksemanticscholar.org Biotechnological research continues to focus on optimizing these fermentation processes by refining culture media and growth conditions to enhance the yield of specific target compounds like ergotamine and, consequently, its epimer this compound. davidmoore.org.ukgoogle.com

The advent of molecular genetics has opened new frontiers for the targeted production and diversification of ergot alkaloids. davidmoore.org.uknih.gov Scientists have identified the gene clusters responsible for the ergot alkaloid biosynthetic pathway, allowing for genetic manipulation of the producing fungi. davidmoore.org.ukmdpi.com This enables several innovative strategies:

Pathway Engineering : By modifying or introducing specific genes, fungal strains can be engineered to overproduce a desired alkaloid or to synthesize novel derivatives not found in nature. davidmoore.org.uknih.gov For instance, the insect-pathogenic fungus Metarhizium brunneum has been successfully engineered to produce and secrete the key precursor lysergic acid (LA). nih.gov

Combinatorial Biosynthesis : The natural diversity of ergot alkaloids is generated by a combinatorial system of enzymes, particularly lysergyl peptide synthetases, which assemble the peptide portion of the molecule. mdpi.comnih.gov Biotechnological approaches can leverage this system to create new combinations and thus new alkaloid structures.

Protoplast Fusion : This technique involves fusing cells from different fungal strains to create hybrids that combine the biosynthetic capabilities of the parent strains, potentially leading to the production of a broader or entirely new spectrum of alkaloids. davidmoore.org.uk

Heterologous Expression : The biosynthetic pathway genes can be transferred from a Claviceps fungus into a more easily manageable host organism, such as Aspergillus or yeast, to establish a new production platform. frontiersin.org

These biotechnological innovations offer powerful tools for creating a wider range of ergot alkaloid structures for pharmacological screening and for developing more efficient and sustainable production methods for valuable compounds. davidmoore.org.uknih.gov

Application of Computational Chemistry and Machine Learning in Predicting this compound Interactions and Properties

The diverse pharmacological effects of ergot alkaloids are a direct result of their ability to interact with a range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. davidmoore.org.ukmdpi.com Computational chemistry and molecular modeling have become powerful tools for investigating these interactions at the molecular level. nih.govresearchgate.net

These computational methods allow researchers to build three-dimensional models of ergot alkaloid molecules and their target receptors. By simulating the docking of a ligand like this compound into the binding pocket of a receptor, scientists can predict binding affinity and identify the key molecular interactions that stabilize the complex. This information is invaluable for understanding the structure-activity relationships (SAR) within the ergot alkaloid family and for rationally designing new derivatives with enhanced potency or selectivity. researchgate.net

For example, computational modeling has been used to explore the modulatory effects of ergotamine on glycine receptors. nih.gov These studies can predict potential binding sites and help interpret the results of electrophysiological experiments, providing a more complete picture of the drug-receptor interaction mechanism. nih.gov As the structural data for receptors and the sophistication of simulation algorithms improve, the predictive power of these methods will continue to grow.

The integration of machine learning (ML) represents the next step in this field. ML algorithms can be trained on large datasets of known compounds and their measured biological activities. Once trained, these models can predict the properties and potential receptor interactions of new, untested molecules like novel this compound analogs. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, saving considerable time and resources.

Q & A

Q. How is the crystal structure of ergotaminine determined, and what are its key structural features?

this compound’s crystal structure is resolved using single-crystal X-ray diffraction at 296 K, with a Bruker APEX CCD diffractometer and SADABS absorption correction . Key features include:

- A non-aromatic ring (ring C) adopting a near-planar conformation (max. deviation: 0.317 Å) adjacent to an aromatic ring.

- Ring D forming an intramolecular N–H⋯N hydrogen bond, adopting a slightly distorted chair conformation.

- Molecular chains along the bc plane via N–H⋯O hydrogen bonding. Structural refinement (SHELXS97/SHELXL97) yielded an R-factor of 0.047 and wR-factor of 0.093, with a data-to-parameter ratio of 7.1 .

Q. What experimental conditions are critical for reproducing this compound’s structural data?

Reproducibility requires:

- Temperature control (296 K ± 1 K) to minimize thermal displacement errors.

- Use of multi-scan absorption correction (e.g., SADABS) to address crystal imperfections.

- Validation of H-atom positions via constrained refinement (C–H = 0.93–0.98 Å) .

- Reporting of R-factors and data completeness (>90% for I > 2σ(I)) to ensure reliability .

Q. How does this compound differ from its isomer ergotamine in terms of bioactivity and stability?

this compound, the C8-(S) isomer of ergotamine, exhibits reduced bioactivity due to stereochemical differences impacting receptor binding. Stability studies under acidic/alkaline conditions reveal isomerization via C8 epimerization, which can be monitored using NMR (e.g., δ 5.6–6.2 ppm for vinyl protons) . Methodologically, HPLC with chiral columns or circular dichroism spectroscopy is recommended to distinguish isomers .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s pharmacological data across studies?

Contradictions often arise from:

- Variability in isomer purity : Use LC-MS or chiral chromatography to confirm sample integrity (>98% purity) .

- Experimental design differences : Standardize assays (e.g., receptor-binding studies using the same cell lines, such as HEK293 transfected with 5-HT1B receptors).

- Data normalization : Include ergotamine as a positive control to contextualize this compound’s bioactivity .

Q. What methodological approaches are optimal for synthesizing this compound while minimizing isomerization?

Key strategies include:

- Low-temperature synthesis : Conduct reactions at ≤25°C to reduce thermal epimerization .

- Light exclusion : Use amber glassware to prevent photoisomerization (common in lysergic acid derivatives).